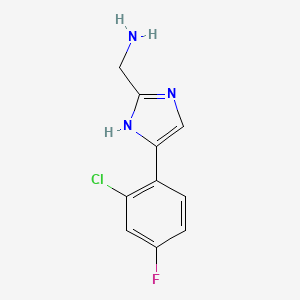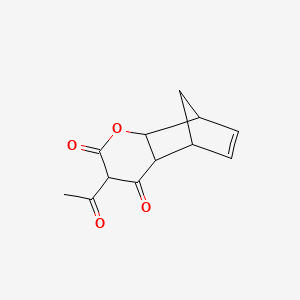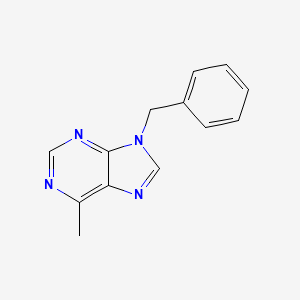![molecular formula C9H6ClN5 B11882746 8-Chloro-[1,2,4]triazolo[1,5-A]quinoxalin-4-amine CAS No. 679396-29-3](/img/structure/B11882746.png)
8-Chloro-[1,2,4]triazolo[1,5-A]quinoxalin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chloro-[1,2,4]triazolo[1,5-A]quinoxalin-4-amine is a heterocyclic compound that belongs to the class of triazoloquinoxalines. This compound is of significant interest due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties . The unique structure of this compound, which includes a triazole ring fused to a quinoxaline ring, contributes to its diverse pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-[1,2,4]triazolo[1,5-A]quinoxalin-4-amine typically involves the reaction of 4-chloro-8-methyl-1,2,4-triazolo[4,3-a]quinoxaline-1-amine with various amines and triazole-2-thiol . The reaction is carried out in the presence of anhydrous potassium carbonate in dimethylformamide (DMF) as the solvent. The reaction mixture is stirred overnight and then poured onto ice-water to precipitate the product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of eco-friendly catalysts and solvents can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 8-Chloro-[1,2,4]triazolo[1,5-A]quinoxalin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: Aromatic nucleophilic substitution with different amines and thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Anhydrous potassium carbonate in DMF.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions include various substituted triazoloquinoxalines with potential biological activities .
Scientific Research Applications
8-Chloro-[1,2,4]triazolo[1,5-A]quinoxalin-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-Chloro-[1,2,4]triazolo[1,5-A]quinoxalin-4-amine involves its interaction with various molecular targets. For instance, it has been shown to act as an antagonist of the A2B adenosine receptor, which is involved in the regulation of angiogenesis and tumor growth . Additionally, the compound can intercalate into DNA, disrupting its function and leading to cell death .
Comparison with Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Shares a similar core structure but with different substituents.
[1,2,3]-Triazolo[1,5-a]quinoxalin-4(5H)-one: Another triazoloquinoxaline derivative with different biological activities.
Uniqueness: 8-Chloro-[1,2,4]triazolo[1,5-A]quinoxalin-4-amine is unique due to its specific substitution pattern, which contributes to its distinct biological activities. The presence of the chloro group at the 8-position enhances its antimicrobial and antiviral properties compared to other similar compounds .
Properties
CAS No. |
679396-29-3 |
|---|---|
Molecular Formula |
C9H6ClN5 |
Molecular Weight |
219.63 g/mol |
IUPAC Name |
8-chloro-[1,2,4]triazolo[1,5-a]quinoxalin-4-amine |
InChI |
InChI=1S/C9H6ClN5/c10-5-1-2-6-7(3-5)15-9(8(11)14-6)12-4-13-15/h1-4H,(H2,11,14) |
InChI Key |
ZDBOYOQMTVQOQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N3C(=NC=N3)C(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl 1-methyl-7-oxo-4,7-dihydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylate](/img/structure/B11882681.png)
![Ethyl 7-methyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B11882690.png)









